molecular formula C20H29FN2O2 B1664316 4-(3-(4-Butylpiperidin-1-yl)propyl)-7-fluoro-4H-benzo(1,4)oxazin-3-one CAS No. 560083-42-3

4-(3-(4-Butylpiperidin-1-yl)propyl)-7-fluoro-4H-benzo(1,4)oxazin-3-one

Numéro de catalogue B1664316
Numéro CAS: 560083-42-3
Poids moléculaire: 348.5 g/mol
Clé InChI: BWAKMLKESHKOHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a muscarinic acetylcholine receptor (mAChR) agonist . It has been studied for its potential efficacy against positive, negative, and cognitive symptoms in schizophrenia . It’s also known as AC-260584 .


Synthesis Analysis

The synthesis of a related compound was described in a study . The process involved the reaction of 6-methyl-1H-quinolin-2-one with 1-bromo-3-chloropropane in the presence of sodium hydride (NaH) and dimethylformamide (DMF). The reaction mixture was then treated with 4-butylpiperidine, potassium iodide (KI), and potassium carbonate (K2CO3) and heated at 50°C for 72 hours .


Chemical Reactions Analysis

The compound is known to interact with muscarinic M1 receptors . It’s an allosteric agonist, meaning it binds to a different site on the receptor than the main (orthosteric) site . This can modulate the receptor’s response to its main ligand .

Applications De Recherche Scientifique

Antipsychotic-Like Behavioral Effects and Cognitive Enhancement

4-(3-(4-Butylpiperidin-1-yl)propyl)-7-fluoro-4H-benzo(1,4)oxazin-3-one, known as AC-260584, is a potent and selective muscarinic M-sub-1 receptor agonist. It has shown antipsychotic-like effects in animal models by reducing amphetamine- and MK-801-induced hyperactivity and apomorphine-induced climbing. Notably, it does not produce catalepsy, a common side effect of traditional antipsychotics. Additionally, AC-260584 demonstrated cognitive enhancement in spatial memory tests, suggesting potential benefits in cognitive disorders (Vanover, Veinbergs & Davis, 2008).

Synthesis and Derivatives

In the realm of chemical synthesis, novel derivatives of benzoxazinone, including those related to 4-(3-(4-Butylpiperidin-1-yl)propyl)-7-fluoro-4H-benzo(1,4)oxazin-3-one, have been synthesized. These compounds were created using different chemical reactions and characterized using spectroscopic methods. This research highlights the versatility and potential applications of benzoxazinone derivatives in various fields (Guguloth, 2021).

Herbicidal Applications

Compounds related to 4-(3-(4-Butylpiperidin-1-yl)propyl)-7-fluoro-4H-benzo(1,4)oxazin-3-one have shown promise as herbicides. For example, SYP-300, a derivative of this compound, demonstrated good herbicidal activity against broadleaf weeds, offering potential applications in agriculture (Dong-liang, 2005).

Potential in Targeting COX2 for Anti-Inflammatory Therapy

A study on 1,2-oxazine based derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazoles, which are structurally related to 4-(3-(4-Butylpiperidin-1-yl)propyl)-7-fluoro-4H-benzo(1,4)oxazin-3-one, revealed their potential as COX2 specific inhibitors. These compounds exhibited selective inhibition towards COX2, making them promising leads for developing anti-inflammatory therapies (Srinivas et al., 2015).

Synthesis of Novel Derivatives for Neuropharmacology

Compounds structurally related to 4-(3-(4-Butylpiperidin-1-yl)propyl)-7-fluoro-4H-benzo(1,4)oxazin-3-one have been synthesized and studied for their potential application in neuropharmacology. For example, N-desmethylclozapine and AC260584, both M1 receptor agonists, have been shown to increase dopamine efflux in the rat medial prefrontal cortex, indicating their potential utility in treating disorders related to dopaminergic dysfunction (Li et al., 2009).

Antimicrobial Properties

A study involving the synthesis and characterization of benzoxazin-3(4H)-one derivatives, closely related to 4-(3-(4-Butylpiperidin-1-yl)propyl)-7-fluoro-4H-benzo(1,4)oxazin-3-one, found that these compounds possessed significant antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents (Fang et al., 2011).

Safety And Hazards

The use of xanomeline, a similar M1/M4 preferring agonist, in schizophrenia was discontinued due to cholinergic-related side-effects . It’s possible that this compound could have similar side effects, but specific information isn’t available.

Propriétés

IUPAC Name

4-[3-(4-butylpiperidin-1-yl)propyl]-7-fluoro-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2O2/c1-2-3-5-16-8-12-22(13-9-16)10-4-11-23-18-7-6-17(21)14-19(18)25-15-20(23)24/h6-7,14,16H,2-5,8-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAKMLKESHKOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCN(CC1)CCCN2C(=O)COC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-Butylpiperidin-1-yl)propyl)-7-fluoro-4H-benzo(1,4)oxazin-3-one

CAS RN

560083-42-3
Record name AC-260584
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560083423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AC-260584
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4PN46N313
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-(3-Chloropropyl)-7-fluoro-4H-benzo[1,4]oxazin-3-one (81MF763b) (0.40 g, 1.6 mmol), K2CO3 (0.44 g, 3.2 mmol), NaI (0.48 g, 3.2 mmol) and 4-butylpiperidine (0.24 g, 1.70 mmol) were mixed according to GP12. CC (SiO2; Heptane/EtOAc 4:1-4) gave the title compound (81MF763) (0.26 g, 46%). 1H NMR (CDCl3) δ.7.09-7.04 (m, 1H), 6.74-6.69 (m, 2H), 4.58 (s, 2H), 3.95 (t, J=7.2 Hz, 2H), 2.84 (d, J=11.2 Hz, 2H), 3.45 (t, J=6.8 Hz, 2H), 1.91-1.78 (m, 4H), 1.66 (d, J=9.2 Hz, 2H), 1.29-1.16 (m, 9H), 0.88 (t, 7.2 Hz, 3H); 13C NMR (CDCl3) δ163.6, 158.9 (d, J=243.7 Hz), 146.3 (d, J=11.5 Hz), 125.2 (d, J=3.0 Hz), 115.9 (d, J=9.7 Hz), 109.1 (d, J=22.8 Hz), 105.1 (d, J=26.1 Hz), 67.8, 55.9, 54.3, 39.9, 36.5, 36.0, 32.7, 29.2, 24.8, 23.1, 14.2.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(3-(4-Butylpiperidin-1-yl)propyl)-7-fluoro-4H-benzo(1,4)oxazin-3-one
Reactant of Route 2
Reactant of Route 2
4-(3-(4-Butylpiperidin-1-yl)propyl)-7-fluoro-4H-benzo(1,4)oxazin-3-one
Reactant of Route 3
Reactant of Route 3
4-(3-(4-Butylpiperidin-1-yl)propyl)-7-fluoro-4H-benzo(1,4)oxazin-3-one
Reactant of Route 4
Reactant of Route 4
4-(3-(4-Butylpiperidin-1-yl)propyl)-7-fluoro-4H-benzo(1,4)oxazin-3-one
Reactant of Route 5
4-(3-(4-Butylpiperidin-1-yl)propyl)-7-fluoro-4H-benzo(1,4)oxazin-3-one
Reactant of Route 6
4-(3-(4-Butylpiperidin-1-yl)propyl)-7-fluoro-4H-benzo(1,4)oxazin-3-one

Citations

For This Compound
1
Citations
Z Li, DW Bonhaus, M Huang, AJ Prus, J Dai… - European journal of …, 2007 - Elsevier
Both muscarinic and nicotinic receptors are implicated in cognition. We have previously suggested that stimulation of the muscarinic M1 receptor has a beneficial effect on cognition, based upon evidence that the muscarinic M1 receptor agonist of N-desmethylclozapine, the major metabolite of clozapine, may contribute to the ability of clozapine to improve some domains of cognition in schizophrenia. Present study examined the effectiveness of a new muscarinic M1 receptor agonist, 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo [1, 4] …
Number of citations: 34 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.